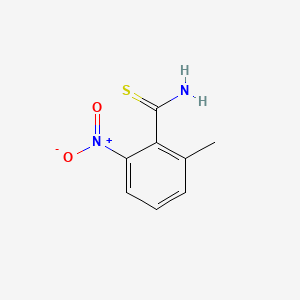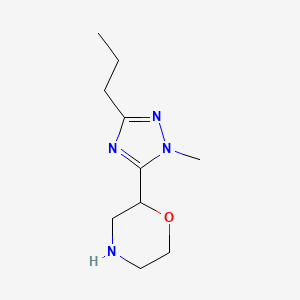![molecular formula C11H19NO B15310749 5-Oxa-12-azadispiro[3.1.4(6).3(4)]tridecane](/img/structure/B15310749.png)
5-Oxa-12-azadispiro[3.1.4(6).3(4)]tridecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Oxa-12-azadispiro[3.1.4(6).3(4)]tridecane: is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxa-12-azadispiro[3.1.4(6).3(4)]tridecane typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures to handle the chemicals involved. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Oxa-12-azadispiro[3.1.4(6).3(4)]tridecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenating agents or nucleophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
5-Oxa-12-azadispiro[3.1.4(6).3(4)]tridecane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 5-Oxa-12-azadispiro[3.1.4(6).3(4)]tridecane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation .
Comparison with Similar Compounds
Similar Compounds
5-Oxa-12-azadispiro[3.1.4(6).3(4)]tridecane hydrochloride: A salt form with similar properties but different solubility and stability.
This compound derivatives: Modified versions with additional functional groups for specific applications.
Uniqueness
This compound stands out due to its spirocyclic structure, which imparts unique chemical and physical properties. This makes it valuable for specialized applications where other compounds may not be suitable .
Properties
Molecular Formula |
C11H19NO |
|---|---|
Molecular Weight |
181.27 g/mol |
IUPAC Name |
5-oxa-12-azadispiro[3.1.46.34]tridecane |
InChI |
InChI=1S/C11H19NO/c1-2-5-10(4-1)8-12-9-11(13-10)6-3-7-11/h12H,1-9H2 |
InChI Key |
SKXQLCAZQJVYBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CNCC3(O2)CCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


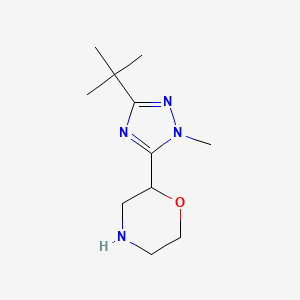

![N-ethyl-7-nitrobenzo[c][1,2,5]oxadiazol-4-amine](/img/structure/B15310676.png)
![(6-Fluorospiro[3.3]heptan-2-yl)methanol](/img/structure/B15310685.png)

![N-[1-(aminomethyl)cyclohexyl]-2-(5-chlorothiophen-2-yl)propanamide hydrochloride](/img/structure/B15310701.png)
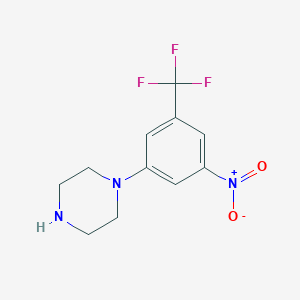
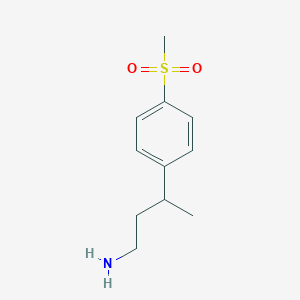
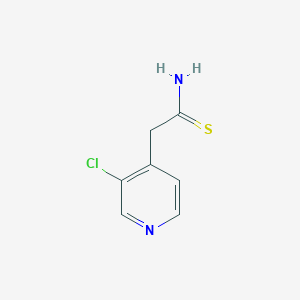
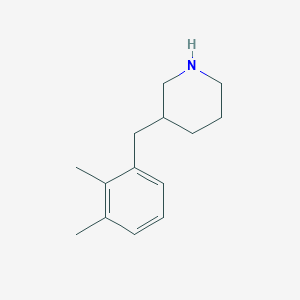
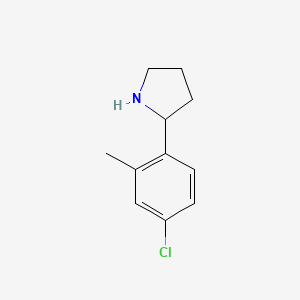
![1-(Carboxylatomethyl)-4-[(1-methyl-1,4-dihydroquinolin-4-ylidene)methyl]quinolin-1-ium](/img/structure/B15310729.png)
